
4-tert-Butyl-1-chloro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-chloro-2-methylbenzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-chloro-2-methylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting tert-butylbenzene can then be chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent. Finally, the methyl group can be introduced through a similar Friedel-Crafts alkylation process using methyl chloride (CH3Cl) and AlCl3 .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The chlorine substituent can be replaced by nucleophiles in reactions such as the S_N1 and S_N2 mechanisms.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids, while reduction reactions can convert the tert-butyl group to other alkyl groups.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4) are used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or FeBr3.
Major Products Formed
Nitration: 4-tert-Butyl-1-chloro-2-methyl-3-nitrobenzene.
Sulfonation: 4-tert-Butyl-1-chloro-2-methyl-3-sulfonic acid.
Halogenation: 4-tert-Butyl-1-chloro-2-methyl-3-bromobenzene.
Applications De Recherche Scientifique
4-tert-Butyl-1-chloro-2-methylbenzene has several applications in scientific research:
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-1-chloro-2-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-tert-butyl-2-methylbenzene: Similar structure but with a bromine substituent instead of chlorine.
4-tert-Butyl-3-iodoheptane: Similar tert-butyl group but different overall structure.
1-Bromo-4-sec-butyl-2-methylbenzene: Similar structure with a sec-butyl group instead of tert-butyl.
Uniqueness
4-tert-Butyl-1-chloro-2-methylbenzene is unique due to the combination of its substituents, which influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups allows for a diverse range of chemical reactions and makes it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
61468-38-0 |
|---|---|
Formule moléculaire |
C11H15Cl |
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
4-tert-butyl-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |
Clé InChI |
HDZSNTILWXGPQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


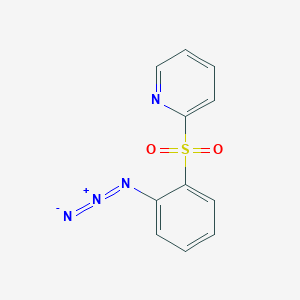
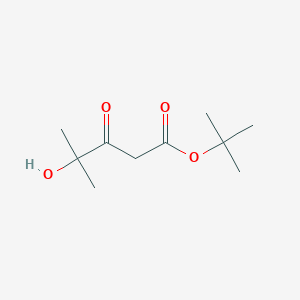
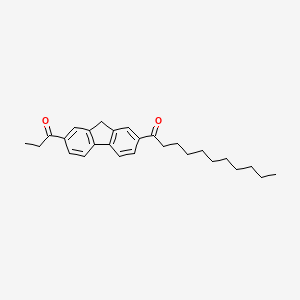
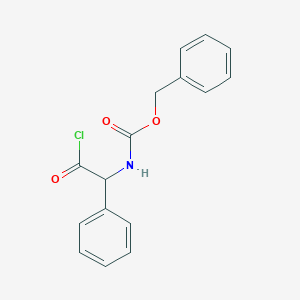
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
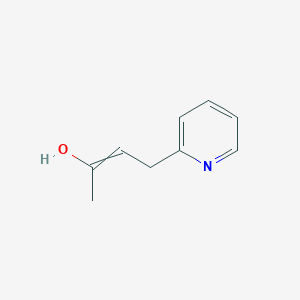
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
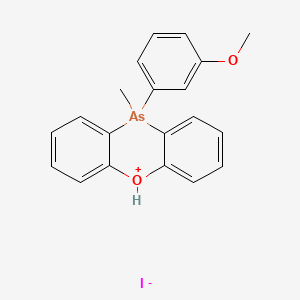


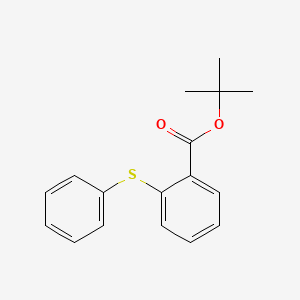

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)

